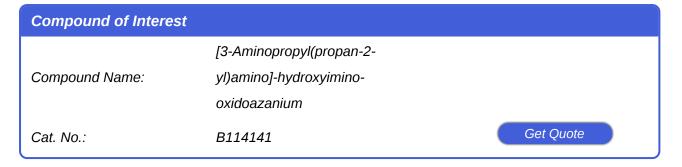


A Technical Guide to the Structural Analysis of Diazeniumdiolates

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazeniumdiolates, colloquially known as NONOates, are a critical class of nitric oxide (NO) donors with significant therapeutic potential. Their ability to release NO in a controlled manner makes them invaluable tools in pharmacology and drug development for applications ranging from cardiovascular diseases to cancer therapy. A thorough understanding of their molecular structure is paramount for elucidating their mechanism of action, predicting their stability and NO-release kinetics, and designing novel derivatives with enhanced therapeutic profiles. This guide provides an in-depth overview of the key analytical techniques employed in the structural characterization of diazeniumdiolates, complete with experimental protocols and quantitative structural data.

Core Structural Features

The defining feature of a diazenium diolate is the [N(O)NO]⁻ functional group. X-ray crystallography studies have revealed that the N2O2- moiety is typically planar, with the two oxygen atoms arranged in a cis conformation.[1] The N-N bond exhibits significant double-bond character, which contributes to the overall stability of the anion.[1][2]



Data Presentation: Structural Parameters

The following tables summarize key structural and spectroscopic data for representative diazenium diolate compounds, providing a basis for comparison and further structural investigation.

Table 1: X-ray Crystallography Data - Bond Lengths and

Angles

Comp	N1-N2 (Å)	N1-O1 (Å)	N2-O2 (Å)	X-N1- N2 (°)	O1-N1- N2 (°)	N1-N2- O2 (°)	Torsio n Angle (O1- N1-N2- O2) (°)	Refere nce
Α	1.287	1.309	1.284	118.4	120.8	118.6	-2.5	[1]
В	1.29	1.30	1.29	116.1	120.0	119.1	-7.8	[1]
С	1.301	1.297	-	113.3	-	-	-	[1]

Note: Compound identities are generalized for illustrative purposes. Refer to the cited literature for specific structures.

Table 2: NMR Spectroscopic Data



Compound	Solvent	1H Chemical Shifts (ppm) and Assignments	13C Chemical Shifts (ppm)	Reference
Trityl Diazeniumdiolate Complex 2	C6D6	6.26 (p-CH), 5.62 (o-CH), 2.28 (m- CH)	Not Specified	[3]
Trityl Diazeniumdiolate Complex 3	C6D6	12.27 (m-CH), 7.91 (o-CH), 7.56 (p-CH)	Not Specified	[3]
13C15N-Gra- enriched-Gbt (photoproduct)	D2O	6.90, 7.53 (E/Z oxime isomers)	152.72, 153.10 (E/Z oxime isomers)	[4]

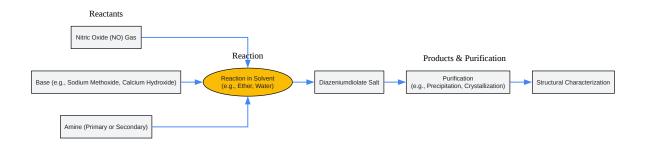
Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate structural analysis of diazenium diolates.

Synthesis of Diazeniumdiolates: A General Workflow

The synthesis of diazenium diolates typically involves the reaction of a primary or secondary amine with nitric oxide gas under basic conditions. [5][6][7][8] While historically carried out in organic solvents, newer methods utilize water with a calcium hydroxide base for improved safety and scalability. [6]





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General workflow for the synthesis of diazenium diolates.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise threedimensional arrangement of atoms in a molecule.

Methodology:

- Crystallization: High-quality single crystals of the diazeniumdiolate are grown, typically by slow evaporation of a saturated solution, solvent diffusion, or cooling.[9][10] The crystal should be of adequate size (generally >0.1 mm in all dimensions) and free of significant defects.[9]
- Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[9][10] As the crystal is rotated, a diffraction pattern of spots (reflections) is collected on a detector.[9][11]
- Data Processing: The intensities and positions of the diffracted X-rays are measured. This
 data is then used to determine the unit cell dimensions and space group of the crystal.[11]
 [12]



Structure Solution and Refinement: The "phase problem" is solved using computational
methods to generate an initial electron density map.[11][13] An atomic model is built into this
map and refined against the experimental data to yield the final crystal structure, including
precise bond lengths, bond angles, and torsion angles.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., 1H, 13C, 15N), aiding in the elucidation of molecular structure in solution.

Methodology:

- Sample Preparation:
 - For 1H NMR, dissolve 2-10 mg of the diazeniumdiolate sample in approximately 0.6-1.0
 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).[14]
 - For 13C NMR, a higher concentration of 10-50 mg is typically required.[14]
 - Ensure the sample is completely dissolved; filter if any solid particles are present.[14]
 - Transfer the solution to a clean, dry NMR tube to a height of about 4-5 cm.[14]
- Data Acquisition:
 - The NMR spectrometer is tuned to the specific nucleus being observed.
 - A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
- Data Processing:
 - The FID is converted into a frequency-domain spectrum via a Fourier transform.
 - The spectrum is phased, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).



 The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the structure.[15][16]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Methodology (LC-MS/MS):

- Sample Preparation: Prepare a dilute solution of the diazenium diolate in a solvent compatible with the liquid chromatography (LC) system and ionization source (e.g., methanol, acetonitrile, water).
- Liquid Chromatography (LC) Separation: The sample is injected into an LC system where it is separated from impurities on a chromatographic column.
- Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used for diazenium diolates.
- Mass Analysis (MS1): The ions are separated based on their mass-to-charge ratio (m/z) in the first mass analyzer, providing the molecular weight of the parent ion.
- Tandem Mass Spectrometry (MS/MS): Ions of a specific m/z are selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer. The fragmentation pattern provides valuable structural information.
 [17]

Signaling Pathway Visualization

Diazenium diolates exert their biological effects primarily through the release of nitric oxide, which then activates the soluble guanylate cyclase (sGC) signaling pathway.



Extracellular/Donor Diazeniumdiolate Spontaneous or Enzymatic Release Intracellular Nitric Oxide (NO) **GTP** Phosphodiesterase (PDE) Catalyzed by Binds to Heme Iron sGC_active Soluble Guanylate Cyclase (sGC) cGMP (Inactive) Conformational Hydrolyzed by PDE Activates Change sGC (Active) Protein Kinase G (PKG) **GMP** Phosphorylates Target Proteins Cellular Response (e.g., Vasodilation)

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The NO-sGC-cGMP signaling pathway initiated by diazenium diolates.



This pathway begins with the release of NO from the diazeniumdiolate.[18] NO diffuses into target cells and binds to the heme iron of soluble guanylate cyclase (sGC), activating the enzyme.[19][20] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[21][22] cGMP then acts as a second messenger, primarily by activating protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle relaxation and vasodilation.[23] The signal is terminated by the hydrolysis of cGMP to GMP by phosphodiesterases (PDEs).[20][23]

Conclusion

The structural analysis of diazeniumdiolates is a multifaceted endeavor that relies on a combination of sophisticated analytical techniques. X-ray crystallography provides unparalleled detail on the solid-state structure, while NMR spectroscopy offers insights into the solution-state conformation and dynamics. Mass spectrometry is indispensable for confirming molecular weight and probing fragmentation patterns. A comprehensive understanding of these structures, facilitated by the methodologies outlined in this guide, is essential for the rational design and development of next-generation nitric oxide-based therapeutics.

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